molecular formula C16H19O3P B13695539 Diethyl 4-Biphenylylphosphonate

Diethyl 4-Biphenylylphosphonate

Cat. No.: B13695539
M. Wt: 290.29 g/mol
InChI Key: NRNHMOSFLPYBKL-UHFFFAOYSA-N
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Description

Diethyl 4-Biphenylylphosphonate is an organophosphorus compound with the molecular formula C16H17O3P. It is a derivative of phosphonic acid and contains a biphenyl group attached to the phosphorus atom. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-Biphenylylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-bromobiphenyl in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF). Another method involves the palladium-catalyzed cross-coupling of diethyl phosphite with aryl halides under microwave irradiation, which provides high yields in a short reaction time .

Industrial Production Methods

Industrial production of this compound often employs large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of microwave irradiation in these reactions can further enhance the production rate and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Biphenylylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the biphenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted biphenyl compounds .

Scientific Research Applications

Diethyl 4-Biphenylylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-biphenylylphosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonate group is crucial for its binding affinity and inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-Biphenylylphosphonate is unique due to its biphenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature enhances its potential as a versatile reagent in organic synthesis and its effectiveness as an enzyme inhibitor .

Properties

Molecular Formula

C16H19O3P

Molecular Weight

290.29 g/mol

IUPAC Name

1-diethoxyphosphoryl-4-phenylbenzene

InChI

InChI=1S/C16H19O3P/c1-3-18-20(17,19-4-2)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3

InChI Key

NRNHMOSFLPYBKL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C2=CC=CC=C2)OCC

Origin of Product

United States

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